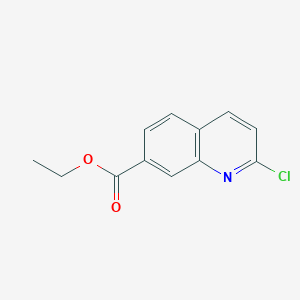
Ethyl 2-chloroquinoline-7-carboxylate
説明
Ethyl 2-chloroquinoline-7-carboxylate is a synthetic organic compound that belongs to a group of quinoline derivatives . It is a white solid with a molecular weight of 235.67 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular formula of this compound is C12H10ClNO2 . The InChI code for this compound is 1S/C12H10ClNO2/c1-2-16-12(15)9-4-3-8-5-6-11(13)14-10(8)7-9/h3-7H,2H2,1H3 .Physical and Chemical Properties Analysis
This compound is a white solid with a molecular weight of 235.67 . The storage temperature for this compound is 0-8°C .科学的研究の応用
Synthesis and Catalysis
Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, a compound related to Ethyl 2-chloroquinoline-7-carboxylate, has been synthesized using a Gould-Jacobs reaction catalyzed by aluminium metal. This process, enhanced by microwave assistance, yielded a high product yield of 94.2%, showcasing the efficiency of this synthetic route (Song Bao-an, 2012).
Antibacterial Applications
A study on quinoline-3-carboxylates, which includes Ethyl 2-chloroquinoline-3-carboxylates, demonstrated their potential as antibacterial agents. These compounds were synthesized and tested against bacteria like Bacillus subtilis and Vibrio cholera, showing moderate activity (Krishnakumar et al., 2012).
Antibacterial Structure-Activity Relationships
Further research into the antibacterial properties of 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, closely related to this compound, revealed significant activities against both Gram-positive and Gram-negative bacteria. The study provided valuable insights into the structure-activity relationships of these compounds (Koga et al., 1980).
Antioxidant Properties
The antioxidant properties of 7-chloroquinoline-1,2,3-triazoyl-4-carboxylates, a category including compounds similar to this compound, have been synthesized and evaluated. Some of these compounds demonstrated the ability to reduce lipid peroxidation levels and showed nitric oxide scavenging activity (Saraiva et al., 2015).
Solvent Influence on Product Ratios
Research into the conversion of Ethyl 7-chloro-6-fluoro-4-ethoxyquinoline-3-carboxylate, closely related to this compound, explored the influence of different solvents and conditions on the product ratio. This study contributes to the understanding of reaction dynamics in the synthesis of quinoline derivatives (Guo Hui, 1991).
Cancer Therapy Applications
Chloroquine and its analogs, including compounds like this compound, have shown promise as cancer therapy agents. They have the potential to sensitize cell-killing effects by radiation and chemotherapeutic agents in a cancer-specific manner, opening new avenues for cancer treatment (Solomon & Lee, 2009).
Safety and Hazards
The safety information for Ethyl 2-chloroquinoline-7-carboxylate includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
将来の方向性
Quinoline derivatives, such as Ethyl 2-chloroquinoline-7-carboxylate, are a unique class of pharmacophores present in various therapeutic agents . They continue to be used to create compounds with a wide range of pharmacological activities . Therefore, the future directions for this compound could involve further exploration of its potential therapeutic uses and the development of greener and more sustainable chemical processes for its synthesis .
特性
IUPAC Name |
ethyl 2-chloroquinoline-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-4-3-8-5-6-11(13)14-10(8)7-9/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBLMBXLGXIVHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=CC(=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-[6-(2,2-dimethoxyethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2712751.png)

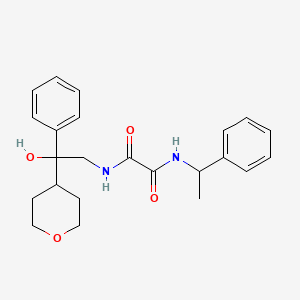
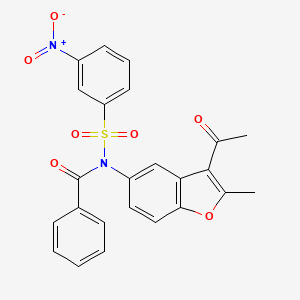
![2-[3-(4-bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2-phenylethyl)acetamide](/img/structure/B2712761.png)
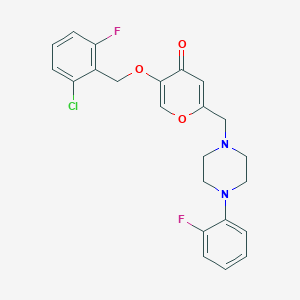
![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(methylthio)benzamide](/img/structure/B2712764.png)
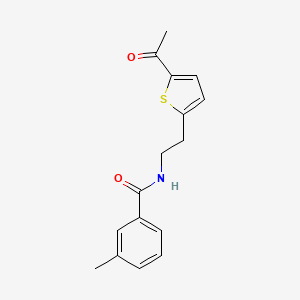

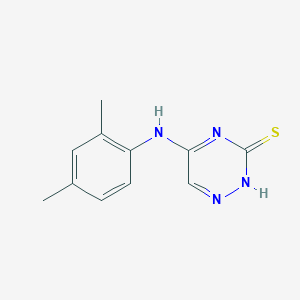
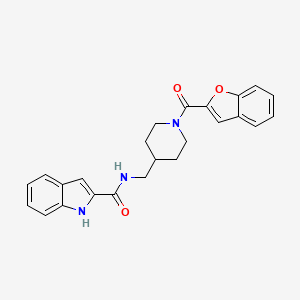
![4-methoxy-2-{2-[(methoxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile](/img/structure/B2712771.png)
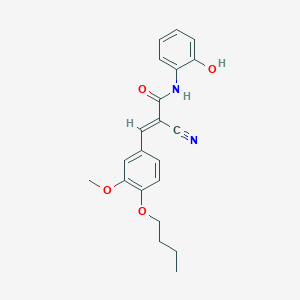
![Ethyl 6-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2712774.png)
